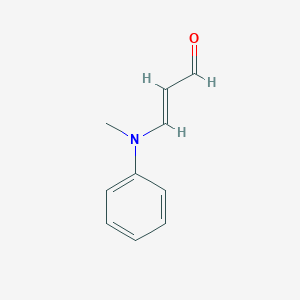

E-3-(METHYL PHENYL AMINO)-2-PROPENAL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(N-methylanilino)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOTKLYENPQLK-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=C/C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287034 | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34900-01-1, 14189-82-3 | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34900-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenal, 3-(methylphenylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-(methylphenylamino)-, (E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of E-3-(Methylphenylamino)-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of E-3-(methylphenylamino)-2-propenal, a valuable intermediate in the development of various pharmaceuticals and functional materials. This document provides a thorough overview of the primary synthesis pathway, an alternative route, detailed experimental protocols, and relevant characterization data.

Introduction

E-3-(methylphenylamino)-2-propenal, a β-enaminal, is a versatile building block in organic synthesis. Its conjugated system, incorporating both an enamine and an aldehyde functional group, allows for a wide range of chemical transformations. This makes it a key precursor for the synthesis of heterocyclic compounds, such as quinolines and pyridines, which are prevalent scaffolds in many biologically active molecules. The E-isomer is typically the more stable and desired product due to reduced steric hindrance.

Synthesis Pathways

Two primary synthetic routes have been identified for the preparation of E-3-(methylphenylamino)-2-propenal. The first is a direct condensation reaction, while the second employs the well-established Vilsmeier-Haack reaction.

Primary Synthesis: Condensation of N-Methylaniline with a Propenal Equivalent

The most direct reported method involves the reaction of N-methylaniline with a masked propenal synthon, specifically 1,1,3,3-tetramethoxypropane. Under acidic conditions, the acetal is hydrolyzed in situ to generate malondialdehyde, which then condenses with N-methylaniline to form the target β-enaminal.

A key advantage of this method is the use of a stable and commercially available propenal precursor, avoiding the direct handling of volatile and reactive acrolein derivatives. The reaction proceeds at ambient temperature and generally offers good yields.

Alternative Pathway: Vilsmeier-Haack Reaction

An alternative and widely applicable method for the synthesis of β-enaminals is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich substrate using a Vilsmeier reagent, which is typically generated in situ from a substituted formamide (like N-methylformanilide or dimethylformamide) and a halogenating agent (such as phosphorus oxychloride or oxalyl chloride).

In this context, N-methylaniline can be reacted with a suitable three-carbon carbonyl compound that is susceptible to Vilsmeier-Haack conditions. Alternatively, a two-step approach can be envisioned where N-methylaniline is first formylated to N-methylformanilide, which can then be used to generate a Vilsmeier reagent for reaction with a suitable alkene or ketone. While potentially more versatile, this method may require more stringent anhydrous conditions and careful control of stoichiometry.

Experimental Protocols

Detailed Protocol for the Primary Synthesis Pathway

This protocol is adapted from the procedure described in Chinese patent CN106431942A.

Materials:

-

N-methylaniline

-

1,1,3,3-Tetramethoxypropane

-

Dilute Hydrochloric Acid (e.g., 1 M)

-

Toluene

-

Sodium Hydroxide solution (e.g., 1 M)

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add N-methylaniline (1.0 eq) and 1,1,3,3-tetramethoxypropane (1.1 eq).

-

Stir the mixture for 10 minutes at room temperature (24-26 °C).

-

Slowly add dilute hydrochloric acid dropwise to the stirred mixture.

-

After the addition is complete, continue stirring at room temperature for 2.5 hours.

-

Add toluene to the reaction mixture to facilitate extraction.

-

Carefully add sodium hydroxide solution dropwise at a temperature below 30 °C to adjust the pH of the aqueous layer to 6-7.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of toluene.

-

Combine all organic layers and wash three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data associated with the primary synthesis pathway.

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| N-Methylaniline | 107.15 | 1.0 |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 1.1 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield |

| E-3-(Methylphenylamino)-2-propenal | 161.20 | 100% | High |

| Purification Parameter | Value |

| Distillation Conditions | 60-70 °C at 40 mmHg (as per patent abstract) |

Mandatory Visualizations

Conclusion

This technical guide provides a comprehensive overview of the synthesis of E-3-(methylphenylamino)-2-propenal. The primary synthesis route via condensation of N-methylaniline with 1,1,3,3-tetramethoxypropane offers a straightforward and efficient method for obtaining the target compound. The detailed experimental protocol and data presented herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The alternative Vilsmeier-Haack pathway provides an additional strategic approach for accessing this and related structures. Further optimization of reaction conditions and in-depth spectroscopic characterization are recommended for specific research applications.

An In-depth Technical Guide on the Core Chemical Properties and Structure of E-3-(Methylphenylamino)-2-propenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-3-(Methylphenylamino)-2-propenal is an α,β-unsaturated aldehyde derivative with a distinct molecular architecture that suggests potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental chemical and structural characteristics. The document details its physicochemical properties, spectroscopic data, and a proposed synthetic methodology. All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, logical workflows and structural representations are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound.

Chemical Structure and Isomerism

E-3-(Methylphenylamino)-2-propenal, with the IUPAC name (E)-3-(N-methylanilino)prop-2-enal, is characterized by a propenal backbone substituted with a methylphenylamino group at the β-position.[1] The "E" designation in its name signifies the stereochemistry at the carbon-carbon double bond, indicating that the aldehyde group and the methylphenylamino group are on opposite sides of the double bond. This spatial arrangement is crucial for its chemical reactivity and potential biological interactions.

The core structure consists of a phenyl ring attached to a nitrogen atom, which is also bonded to a methyl group and a propenal moiety.[1] The conjugation of the lone pair of electrons on the nitrogen atom with the π-systems of the phenyl ring and the propenal group influences the molecule's electronic properties and reactivity.

Key Structural Identifiers

| Identifier | Value |

| IUPAC Name | (E)-3-(N-methylanilino)prop-2-enal[1] |

| Molecular Formula | C10H11NO[1] |

| SMILES | CN(/C=C/C=O)C1=CC=CC=C1[1] |

| InChI | InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+[1] |

| InChIKey | YLMOTKLYENPQLK-VMPITWQZSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and potential as a drug candidate. The following table summarizes the key computed properties of E-3-(methylphenylamino)-2-propenal.

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| Exact Mass | 161.084063974 Da | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of E-3-(methylphenylamino)-2-propenal. While a complete experimental spectrum is not publicly available, characteristic spectral features can be predicted based on its functional groups.

Expected Spectroscopic Features

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehydic proton (-CHO) | δ 9.0 - 10.0 ppm |

| Vinylic protons (-CH=CH-) | δ 5.0 - 7.5 ppm | |

| Aromatic protons (C₆H₅) | δ 6.5 - 8.0 ppm | |

| Methyl protons (-NCH₃) | δ 2.5 - 3.5 ppm | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 200 ppm |

| Vinylic carbons (-CH=CH-) | δ 100 - 150 ppm | |

| Aromatic carbons (C₆H₅) | δ 110 - 150 ppm | |

| Methyl carbon (-NCH₃) | δ 30 - 40 ppm | |

| IR Spectroscopy | C=O stretch (aldehyde) | ~1680 - 1700 cm⁻¹ |

| C=C stretch (alkene) | ~1600 - 1650 cm⁻¹ | |

| C-N stretch | ~1250 - 1350 cm⁻¹ | |

| C-H stretch (aromatic) | ~3000 - 3100 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 161 |

Experimental Protocols

A plausible method for the synthesis of E-3-(methylphenylamino)-2-propenal involves the reaction of N-methylaniline with a suitable three-carbon electrophile, such as propynal or a protected form of malonaldehyde. A common approach for the synthesis of related enaminones is the Vilsmeier-Haack reaction.

Proposed Synthesis via Vilsmeier-Haack Reaction

Objective: To synthesize E-3-(methylphenylamino)-2-propenal from N-methylaniline.

Materials:

-

N-methylaniline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

-

Reaction with N-methylaniline: Dissolve N-methylaniline in dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and then neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure E-3-(methylphenylamino)-2-propenal.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: A flowchart illustrating the proposed synthetic route for E-3-(methylphenylamino)-2-propenal.

Potential Biological Activity and Signaling Pathways

While specific biological activities for E-3-(methylphenylamino)-2-propenal are not extensively documented in publicly available literature, its structural motifs, such as the enone system, are present in various biologically active molecules. Enones are known to participate in Michael additions, which can be a mechanism for covalent modification of biological macromolecules. This suggests that the compound could be investigated for activities such as anticancer, anti-inflammatory, or antimicrobial effects. Further research is required to elucidate any specific biological targets or signaling pathways.

Caption: A diagram showing the logical relationships of the key information presented in this guide.

Conclusion

E-3-(Methylphenylamino)-2-propenal is a molecule with well-defined structural and physicochemical properties. This guide has provided a detailed overview of its chemical identity, including key data presented in a structured format for easy reference. While experimental data on its biological activity is limited, its chemical structure suggests potential for further investigation in medicinal chemistry and drug discovery. The proposed synthetic protocol offers a viable route for its preparation, enabling future research into its properties and applications.

References

Technical Guide: Spectroscopic and Synthetic Profile of E-3-(Methylphenylamino)-2-propenal

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of E-3-(methylphenylamino)-2-propenal, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines a detailed synthetic protocol and presents an analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Synthesis of E-3-(Methylphenylamino)-2-propenal

A documented method for the preparation of 3-(N-methyl-N-phenyl)aminoacrolein involves the reaction of tetramethoxypropane with N-methylaniline.[1] The following protocol is adapted from this methodology:

Reaction Scheme:

(CH₃O)₂CHCH₂CH(OCH₃)₂ + C₆H₅NH(CH₃) → (E)-C₆H₅N(CH₃)CH=CHCHO

Experimental Protocol:

-

Initial Reaction Mixture: In a suitable reaction flask, combine tetramethoxypropane and N-methylaniline. Stir the mixture for 10 minutes. The molar ratio of tetramethoxypropane to N-methylaniline is approximately 1:0.95.[1]

-

Acidic Hydrolysis: Slowly add dilute hydrochloric acid (20% mass fraction) dropwise to the reaction mixture. It is crucial to maintain the temperature below 30°C during this addition.[1]

-

Reaction: After the complete addition of hydrochloric acid, continue to stir the mixture for 2.5 hours at a temperature of 24-26°C.[1]

-

Work-up:

-

Add toluene to the reaction mixture. The mass ratio of tetramethoxypropane to toluene is 1:2.[1]

-

Neutralize the mixture by the dropwise addition of a caustic soda solution at a temperature below 30°C to achieve a pH of 6-7.[1]

-

Allow the mixture to stand and separate into layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash them three times with a saturated salt solution.

-

-

Isolation and Purification:

-

Separate the organic layer.

-

Remove the solvent from the organic layer by vacuum distillation.

-

Collect the distillate at 60-70°C under a pressure of 40 mmHg to obtain the final product.[1]

-

This synthetic route is noted for avoiding the use of more expensive or hazardous reagents such as N-methylformanilide, n-butyl vinyl ether, propargyl alcohol, acetonitrile, chlorobenzene, and triphosgene, thereby reducing costs and environmental impact.[1]

Spectroscopic Data

While direct experimental spectra for E-3-(methylphenylamino)-2-propenal are not widely available in the public domain, the following tables summarize the expected spectroscopic data based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the vinylic protons, the N-methyl protons, and the aromatic protons of the phenyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.4 - 9.6 | Doublet | ~7-8 |

| Vinylic (N-CH=CH -) | 5.3 - 5.7 | Doublet of Doublets | ~12-16 and ~7-8 |

| Vinylic (-CH =CH-CHO) | 7.3 - 7.7 | Doublet | ~12-16 |

| Phenyl (Ar-H) | 6.9 - 7.5 | Multiplet | - |

| N-Methyl (-NCH₃) | 3.2 - 3.5 | Singlet | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will feature distinct signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the N-methyl carbon.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C HO) | 190 - 195 |

| Vinylic (N-C H=) | 105 - 115 |

| Vinylic (=C H-CHO) | 150 - 160 |

| Phenyl (Ar-C) | 115 - 150 |

| N-Methyl (-NC H₃) | 35 - 45 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1660 - 1680 | Strong |

| C=C (Vinylic) | 1600 - 1640 | Medium |

| C-H (Aldehyde) | 2720 - 2820 and 2820 - 2920 | Medium, often two bands |

| C-N (Aromatic Amine) | 1250 - 1360 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol ).[2] Key fragmentation patterns would likely involve:

-

Loss of the formyl radical (-CHO) : [M - 29]⁺

-

Loss of the methyl group (-CH₃) : [M - 15]⁺

-

Cleavage of the C-N bond

-

Fragmentation of the phenyl ring

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of E-3-(methylphenylamino)-2-propenal.

References

An In-depth Technical Guide on the Putative Mechanism of Action of E-3-(METHYL PHENYL AMINO)-2-PROPENAL

Disclaimer: As of November 2025, there is a notable absence of published peer-reviewed literature detailing the specific biological mechanism of action, quantitative biological data, or established experimental protocols for E-3-(METHYL PHENYL AMINO)-2-PROPENAL. Therefore, this technical guide is a theoretical exploration of its potential mechanism of action, based on the well-established reactivity of its core chemical structures: an enaminone and an α,β-unsaturated aldehyde. The experimental protocols provided are representative methodologies for assessing the biological activity of compounds in this class.

Core Concepts: Enaminones and α,β-Unsaturated Aldehydes

This compound is a molecule that combines the structural features of both an enaminone and an α,β-unsaturated aldehyde. This unique combination suggests a high potential for biological activity, primarily driven by the electrophilic nature of the propenal group.

-

Enaminones: These are β-amino-α,β-unsaturated ketones or aldehydes. They are known to be versatile building blocks in the synthesis of a wide array of heterocyclic compounds that exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

-

α,β-Unsaturated Aldehydes: This class of compounds is characterized by a carbon-carbon double bond conjugated to an aldehyde group. This conjugation results in an electron-deficient β-carbon, making it susceptible to nucleophilic attack. This reactivity is a key determinant of their biological effects.

Putative Mechanism of Action: Covalent Adduct Formation via Michael Addition

The most probable mechanism of action for this compound is through covalent modification of biological macromolecules via a Michael addition reaction . The electrophilic β-carbon of the propenal moiety can react with soft nucleophiles, such as the thiol groups of cysteine residues in proteins or glutathione (GSH).

This covalent bond formation can lead to a variety of cellular consequences:

-

Enzyme Inhibition: If the modified cysteine residue is in the active site of an enzyme, the covalent adduct formation can lead to irreversible inhibition of enzyme activity.

-

Disruption of Protein Function: Modification of cysteine residues outside the active site can still alter protein conformation and function.

-

Depletion of Intracellular Glutathione: Glutathione is a major cellular antioxidant. Its depletion through conjugation with this compound can lead to an increase in reactive oxygen species (ROS) and induce oxidative stress.

-

Induction of Cellular Stress Pathways: The formation of protein adducts and the induction of oxidative stress can trigger various cellular signaling pathways, potentially leading to apoptosis or other cellular responses.

Below is a diagram illustrating the proposed Michael addition reaction with a biological nucleophile.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data that could be generated for this compound. These values are for illustrative purposes only and represent typical endpoints for assessing the biological activity of such a compound.

| Assay Type | Cell Line / System | Parameter | Hypothetical Value |

| Cytotoxicity | HeLa (Human Cervical Cancer) | IC50 | 15.5 µM |

| Cytotoxicity | A549 (Human Lung Cancer) | IC50 | 28.2 µM |

| Enzyme Inhibition | Keap1-Nrf2 Binding Assay | IC50 | 5.8 µM |

| Glutathione Reactivity | Cell-free chemical assay | k (M⁻¹s⁻¹) | 0.02 |

IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit a biological process by 50%. k (Second-order rate constant): A measure of the reaction rate between the compound and glutathione.

Detailed Experimental Protocols

Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a common method for assessing the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][2][3][4][5]

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol for Assessing Reactivity with Glutathione

This protocol outlines a method to determine the rate of reaction between an electrophilic compound and the biological nucleophile glutathione.

Principle: The reaction between an α,β-unsaturated aldehyde and glutathione can be monitored by measuring the decrease in the concentration of the compound over time using UV-Vis spectrophotometry or by monitoring the formation of the GSH adduct using mass spectrometry.[6][7][8][9][10]

Materials:

-

This compound

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

UV-Vis spectrophotometer or LC-MS system

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). Prepare a stock solution of GSH in phosphate buffer.

-

Reaction Initiation: In a cuvette or reaction vial, add the phosphate buffer and the GSH solution. Initiate the reaction by adding the this compound solution. The final concentration of GSH should be in excess of the compound's concentration.

-

Monitoring the Reaction:

-

UV-Vis Spectrophotometry: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at the λmax of this compound over time.

-

LC-MS: At various time points, take aliquots of the reaction mixture, quench the reaction (e.g., by adding acid), and analyze the samples by LC-MS to quantify the remaining starting material and the formation of the GSH adduct.

-

-

Data Analysis: From the kinetic data, determine the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln([Compound]) versus time. The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of GSH.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a mechanism of action centered on its reactivity as a Michael acceptor. This would lead to covalent modification of cellular nucleophiles, particularly cysteine residues in proteins and glutathione, resulting in enzyme inhibition, disruption of protein function, and induction of oxidative stress. The provided experimental protocols offer a robust framework for the future investigation of the biological activities of this and similar compounds, which will be crucial for validating this putative mechanism and exploring its therapeutic potential.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Examination of Michael addition reactivity towards glutathione by transition-state calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of E-3-(METHYL PHENYL AMINO)-2-PROPENAL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of E-3-(METHYL PHENYL AMINO)-2-PROPENAL, an enaminone of interest in organic synthesis and drug discovery. This document consolidates its fundamental physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential role in drug development based on the broader class of enaminones. The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and novel therapeutic agent development.

Chemical Identity and Properties

This compound, also known as (2E)-3-(Methylphenylamino)-2-propenal, is a member of the enaminone class of compounds, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts unique reactivity, making it a versatile building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO | --INVALID-LINK--[1] |

| Molecular Weight | 161.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 34900-01-1, 14189-82-3 | --INVALID-LINK--[1] |

| Appearance | Yellow to very dark brown solid | --INVALID-LINK-- |

| Melting Point | 166 °C (decomposes) | --INVALID-LINK--[2] |

| Boiling Point | 255.6 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.064 g/cm³ | --INVALID-LINK--[2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Very Slightly) | --INVALID-LINK--[2] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | --INVALID-LINK--[2] |

Spectral Data

Experimental Protocols: Synthesis

A reported method for the preparation of 3-(N-methyl-N-phenyl)aminoacrolein involves the reaction of tetramethoxypropane with N-methylaniline.[3] This approach is advantageous as it avoids the use of more costly and hazardous reagents such as N-methylformanilide and triphosgene.[3]

Detailed Synthesis Method

The following protocol is adapted from the disclosed patent literature.[3]

Materials:

-

Tetramethoxypropane

-

N-methylaniline

-

Dilute Hydrochloric Acid (20% mass fraction)

-

Toluene

-

Caustic Soda Solution (Sodium Hydroxide solution)

-

Saturated Salt Solution (Brine)

Procedure:

-

To a reaction flask, add tetramethoxypropane and N-methylaniline in a molar ratio of approximately 1:0.95.

-

Stir the mixture for 10 minutes at ambient temperature.

-

Slowly add dilute hydrochloric acid dropwise, ensuring the temperature does not exceed 30 °C.

-

After the complete addition of hydrochloric acid, continue stirring for 2.5 hours at a temperature of 24-26 °C.

-

Add toluene to the reaction mixture.

-

Neutralize the mixture by the dropwise addition of a caustic soda solution to a pH of 6-7, while maintaining the temperature below 30 °C.

-

Allow the mixture to stand and separate into layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash three times with a saturated salt solution.

-

After separation of the layers, recover the solvent from the organic layer under reduced pressure.

-

Collect the distillate at 60-70 °C under a vacuum of 40 mmHg to obtain the final product.

Role in Drug Development and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its classification as an enaminone places it within a class of compounds with significant potential in drug development. Enaminones are recognized as versatile pharmacophores and synthetic intermediates.[4][5]

The conjugated amine-alkene-carbonyl system provides multiple reactive sites, allowing for both nucleophilic and electrophilic interactions. This reactivity makes enaminones valuable precursors for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many biologically active molecules.

Potential Therapeutic Applications of Enaminone Derivatives

Research on various enaminone analogs has revealed a broad spectrum of pharmacological activities, including:

The mechanism of action for these activities is diverse and depends on the specific molecular structure of the enaminone derivative. For instance, some enaminones have been investigated as potential modulators of multidrug resistance (MDR).[4]

Synthetic Utility in Medicinal Chemistry

The primary role of enaminones like this compound in drug development is as a key building block. The inherent reactivity of the enaminone scaffold allows for its elaboration into more complex molecular architectures with potential therapeutic value.

Caption: Synthetic pathway of bioactive compounds from enaminones.

Logical Workflow for Drug Discovery

The process of leveraging a compound like this compound in a drug discovery program would typically follow a structured workflow.

Caption: Drug discovery workflow utilizing enaminone scaffolds.

Conclusion

This compound is a compound with established physicochemical properties and a clear synthetic route. While its direct biological activity is not extensively documented, its identity as an enaminone makes it a valuable tool for medicinal chemists. The versatility of the enaminone scaffold in the synthesis of diverse heterocyclic structures underscores its potential for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational resource for researchers looking to explore the synthetic utility and potential applications of this and related compounds in drug discovery and development.

References

- 1. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(N-Phenyl-N-methyl)aminoacrolein|14189-82-3|lookchem [lookchem.com]

- 3. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Review of E-3-(Methylphenylamino)-2-propenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-3-(Methylphenylamino)-2-propenal, a key intermediate in the synthesis of various organic compounds, most notably the cholesterol-lowering drug Fluvastatin, is a subject of significant interest in medicinal and synthetic chemistry. This technical whitepaper provides a detailed review of the available scientific literature on this compound, covering its chemical and physical properties, established synthesis protocols, and an overview of the biological activities of related acrolein derivatives. Due to a notable lack of publicly available data on the specific biological effects and signaling pathways of E-3-(methylphenylamino)-2-propenal, this review also highlights the general toxicological profile of the parent compound, acrolein, to provide a broader context for potential research and development. All quantitative data from the literature is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

E-3-(Methylphenylamino)-2-propenal, also known as 3-(N-methylanilino)acrolein, is an α,β-unsaturated aldehyde containing a secondary amine functionality. Its chemical structure, featuring both an electrophilic aldehyde and a nucleophilic enamine moiety, makes it a versatile reagent in organic synthesis. The primary application of this compound lies in its role as a precursor in the multi-step synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase.[1][2] This review aims to consolidate the existing knowledge on E-3-(methylphenylamino)-2-propenal to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of E-3-(methylphenylamino)-2-propenal are summarized in the table below, based on data from various chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.20 g/mol | [3] |

| IUPAC Name | (2E)-3-(methyl(phenyl)amino)prop-2-enal | [3] |

| CAS Number | 14189-82-3, 34900-01-1 | [3] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis and Characterization

Experimental Protocol for Synthesis

A common synthetic route to E-3-(methylphenylamino)-2-propenal involves the reaction of N-methylaniline with a suitable three-carbon aldehyde precursor. One patented method describes the reaction of N-methylaniline with propargyl alcohol in the presence of an oxidizing agent.[1] Another approach involves the reaction of N-methylaniline with tetramethoxypropane in the presence of an acid catalyst. The general workflow for the latter is depicted below.

References

- 1. WO2006090256A1 - Process for the preparation of n-methyl anilino acrolein - Google Patents [patents.google.com]

- 2. CN1740155A - Process and intermediates for the selective synthesis of fluvastatin and use thereof - Google Patents [patents.google.com]

- 3. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of E-3-(Methylphenylamino)-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for E-3-(methylphenylamino)-2-propenal, a valuable intermediate in various chemical syntheses. The information presented herein is intended to assist researchers and professionals in drug development and other scientific fields in selecting the most suitable and efficient method for their specific needs.

Introduction

E-3-(methylphenylamino)-2-propenal, also known as 3-(N-methyl-N-phenyl)aminoacrolein or 3-(N-methylanilino)acrolein, is a key building block in the synthesis of a range of organic molecules. Its enamine and aldehyde functionalities make it a versatile precursor for various heterocyclic and carbocyclic systems. This guide details the most common starting materials and synthetic methodologies, presenting a comparative analysis of their advantages and disadvantages.

Synthetic Pathways and Starting Materials

Several synthetic strategies have been developed for the preparation of E-3-(methylphenylamino)-2-propenal. The choice of a particular route often depends on factors such as cost, availability of starting materials, reaction conditions, and environmental impact. The most prominent methods are outlined below.

Method 1: From Tetramethoxypropane and N-Methylaniline

A cost-effective and environmentally conscious approach involves the reaction of tetramethoxypropane with N-methylaniline.[1][2] This method is noted for avoiding the use of expensive and hazardous reagents.[1]

Reaction Scheme:

This reaction is typically carried out in the presence of a dilute acid, such as hydrochloric acid, at ambient temperatures.[1] The process is characterized by a simplified work-up procedure and a reduction in the generation of impurities, leading to a higher quality product and increased reaction yield.[1]

Method 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] In the context of synthesizing E-3-(methylphenylamino)-2-propenal, this would involve the reaction of N-methylaniline with a Vilsmeier reagent, which is typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

Reaction Scheme:

Caption: A decision-making workflow for selecting a synthetic route.

References

- 1. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein - Google Patents [patents.google.com]

- 2. Cas 14189-82-3,3-(N-Phenyl-N-methyl)aminoacrolein | lookchem [lookchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for E-3-(METHYL PHENYL AMINO)-2-PROPENAL

Disclaimer: Publicly available research detailing specific biological activities and established experimental protocols for E-3-(METHYL PHENYL AMINO)-2-PROPENAL is limited. The following application notes and protocols are representative examples based on the chemical nature of α,β-unsaturated aldehydes and related compounds. These are intended to serve as a foundational guide for researchers.

Chemical Information

| Property | Value |

| IUPAC Name | (2E)-3-(Methylphenylamino)-2-propenal |

| Synonyms | 3-(Methyl(phenyl)amino)acrylaldehyde, 3-(N-Phenyl-N-methyl)aminoacrolein |

| CAS Number | 14189-82-3, 34900-01-1 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Powder |

| Melting Point | 166 °C (decomposes) |

| Boiling Point | 255.6 °C at 760 mmHg |

Application Note 1: Synthesis of a Pyrazoline Derivative

Introduction: this compound is an α,β-unsaturated aldehyde, making it a valuable precursor for the synthesis of various heterocyclic compounds. The conjugated system is susceptible to nucleophilic attack, enabling cyclization reactions. This protocol describes the synthesis of a novel pyrazoline derivative using a condensation reaction with phenylhydrazine.

Experimental Protocol: Synthesis of 1-phenyl-5-(methyl(phenyl)amino)methyl-4,5-dihydro-1H-pyrazole

-

Reagent Preparation:

-

Dissolve 1.61 g (10 mmol) of this compound in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add 1.08 g (10 mmol) of phenylhydrazine to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.

-

-

Isolation and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

-

Pour the concentrated mixture into 100 mL of ice-cold water and stir for 15 minutes to precipitate the product.

-

Filter the solid product using a Büchner funnel and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

-

Data Presentation:

| Parameter | Value |

| Reactant 1 | This compound (10 mmol) |

| Reactant 2 | Phenylhydrazine (10 mmol) |

| Solvent | Absolute Ethanol (50 mL) |

| Catalyst | Glacial Acetic Acid (2-3 drops) |

| Reaction Time | 4 hours |

| Reaction Temp. | Reflux |

| Yield (%) | (To be determined experimentally) |

| Melting Point (°C) | (To be determined experimentally) |

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of a pyrazoline derivative.

Application Note 2: In Vitro Cytotoxicity Screening

Introduction: Many α,β-unsaturated carbonyl compounds exhibit cytotoxic properties by acting as Michael acceptors and reacting with cellular nucleophiles like glutathione and cysteine residues in proteins. This protocol outlines a method to assess the in vitro cytotoxicity of this compound against a human cancer cell line (e.g., HeLa) using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Replace the media in the wells with 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Data Presentation:

| Cell Line | Compound | IC₅₀ (µM) |

| HeLa | This compound | (To be determined experimentally) |

| HeLa | Doxorubicin (Positive Control) | (To be determined experimentally) |

Hypothetical Signaling Pathway Diagram:

The Synthetic Versatility of E-3-(Methylphenylamino)-2-propenal: A Gateway to Novel Heterocycles

Application Note

Introduction

E-3-(Methylphenylamino)-2-propenal, a vinylogous amide, is a valuable and versatile building block in modern organic synthesis. Its unique electronic structure, characterized by a polarized α,β-unsaturated aldehyde system, renders it susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This reactivity profile makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and functional materials. This document provides an overview of the key applications of E-3-(methylphenylamino)-2-propenal in the synthesis of pyrimidines and pyridines, complete with detailed experimental protocols.

Key Applications in Heterocyclic Synthesis

The bifunctional nature of E-3-(methylphenylamino)-2-propenal, possessing both an electrophilic aldehyde and a masked β-carbon electrophilic center, allows for its utilization in various cyclocondensation and multicomponent reactions.

Synthesis of Substituted Pyrimidines

The α,β-unsaturated aldehyde moiety of E-3-(methylphenylamino)-2-propenal is an excellent substrate for condensation reactions with binucleophiles such as guanidine, urea, and thiourea to construct the pyrimidine ring. This approach is fundamental in the synthesis of 2-amino-, 2-hydroxy-, and 2-mercaptopyrimidines, which are prevalent in numerous biologically active molecules. The reaction proceeds via an initial Michael addition of the nucleophile, followed by intramolecular cyclization and dehydration.

Synthesis of Functionalized Pyridines

E-3-(Methylphenylamino)-2-propenal can serve as a three-carbon component in the construction of pyridine rings. Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base and an ammonium source, can lead to highly substituted pyridines. This transformation typically follows a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/aromatization.

Data Presentation

Table 1: Synthesis of E-3-(Methylphenylamino)-2-propenal

| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield (%) | Reference |

| 1,1,3,3-Tetramethoxypropane, N-Methylaniline | Diluted Hydrochloric Acid, Toluene, Sodium Hydroxide | 24-26 °C, 2.5 h; then pH adjustment to 6-7 | E-3-(Methylphenylamino)-2-propenal | High | [1] |

Table 2: Representative Synthesis of 2-Amino-4-(phenylamino)pyrimidine from an Enaminone Precursor

| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield (%) | Reference (Analogous) |

| E-3-(Methylphenylamino)-2-propenal, Guanidine Hydrochloride | Sodium Ethoxide, Absolute Ethanol | Reflux | 2-Amino-4-(N-methyl-N-phenylamino)pyrimidine | 73 | [2] |

Experimental Protocols

Protocol 1: Synthesis of E-3-(Methylphenylamino)-2-propenal

This protocol is adapted from the procedure described in patent CN106431942A.[1]

Materials:

-

1,1,3,3-Tetramethoxypropane

-

N-Methylaniline

-

Diluted Hydrochloric Acid

-

Toluene

-

Sodium Hydroxide solution

-

Saturated Sodium Chloride solution

Procedure:

-

To a reaction flask, add 1,1,3,3-tetramethoxypropane and N-methylaniline. Stir the mixture for 10 minutes.

-

Slowly add diluted hydrochloric acid dropwise to the reaction mixture, maintaining the temperature below 30 °C.

-

After the addition is complete, stir the mixture for 2.5 hours at a temperature of 24-26 °C.

-

Add toluene to the reaction mixture.

-

Adjust the pH of the mixture to 6-7 by the dropwise addition of sodium hydroxide solution, keeping the temperature at or below 30 °C.

-

Allow the mixture to stand and separate the layers. Extract the aqueous layer with toluene.

-

Combine the organic layers and wash three times with a saturated salt solution.

-

Separate the organic layer and remove the solvent under reduced pressure.

-

Collect the distillate at 60-70 °C under 40 mmHg vacuum to obtain the pure product.

Protocol 2: Proposed Synthesis of 2-Amino-4-(N-methyl-N-phenylamino)pyrimidine

This is a representative protocol based on the well-established reaction of α,β-unsaturated carbonyl compounds with guanidine.[2][3]

Materials:

-

E-3-(Methylphenylamino)-2-propenal

-

Guanidine Hydrochloride

-

Sodium Ethoxide

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve E-3-(methylphenylamino)-2-propenal (1 equivalent) in absolute ethanol.

-

Add guanidine hydrochloride (1.1 equivalents) and sodium ethoxide (2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-(N-methyl-N-phenylamino)pyrimidine.

Protocol 3: Proposed Synthesis of 2-Amino-3-cyano-4-(N-methyl-N-phenylamino)pyridine

This protocol is based on the common synthesis of substituted pyridines from enaminones and active methylene compounds.

Materials:

-

E-3-(Methylphenylamino)-2-propenal

-

Malononitrile

-

Ammonium Acetate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve E-3-(methylphenylamino)-2-propenal (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Caption: Synthesis of E-3-(Methylphenylamino)-2-propenal.

Caption: Proposed synthesis of a 2-aminopyrimidine derivative.

Caption: Proposed synthesis of a substituted pyridine.

References

- 1. ckthakurcollege.net [ckthakurcollege.net]

- 2. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for E-3-(Methyl Phenyl Amino)-2-Propenal as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3-(Methyl Phenyl Amino)-2-Propenal, also known as 3-(N-methylanilino)acrolein, is a versatile chemical intermediate characterized by its α,β-unsaturated aldehyde functionality coupled with an enamine moiety. This unique structural combination imparts a rich and diverse reactivity profile, making it a valuable building block in organic synthesis. Its primary documented application lies in the pharmaceutical industry as a key precursor in the total synthesis of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor. Furthermore, its structural features suggest significant potential for the synthesis of a variety of heterocyclic compounds.

This document provides detailed application notes, experimental protocols, and key data associated with the synthesis and use of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, characterization, and use in synthesis.

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(Methyl(phenyl)amino)prop-2-enal | |

| Synonyms | 3-(N-methylanilino)acrolein, 3-(Methyl(phenyl)amino)acrylaldehyde | [1] |

| CAS Number | 14189-82-3, 34900-01-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like acetonitrile, toluene, and chloroform. | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a process analogous to the Vilsmeier-Haack reaction. This involves the reaction of an N-substituted formamide with a vinyl ether or its equivalent in the presence of a halogenating agent. A more recent, cost-effective, and environmentally friendlier method avoids the use of hazardous reagents like phosgene or oxalyl chloride.

General Reaction Scheme

A common synthetic route involves the reaction of N-methylformanilide with a propenal synthon. An alternative and improved method utilizes tetramethoxypropane and N-methylaniline.[3]

Method 1: Vilsmeier-Haack Approach

Caption: Vilsmeier-Haack synthesis of the target intermediate.

Method 2: Improved Synthesis from Tetramethoxypropane

Caption: Improved synthesis from tetramethoxypropane.

Detailed Experimental Protocol (Improved Method)

This protocol is adapted from a patented, more environmentally benign procedure.[3]

Materials:

-

Tetramethoxypropane

-

N-methylaniline

-

Dilute Hydrochloric Acid (e.g., 10% w/v)

-

Toluene

-

Sodium Hydroxide solution (e.g., 10% w/v)

-

Saturated Sodium Chloride solution

Procedure:

-

To a reaction flask equipped with a magnetic stirrer, add tetramethoxypropane and N-methylaniline.

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly add dilute hydrochloric acid dropwise to the reaction mixture, maintaining the temperature below 30 °C.

-

After the addition is complete, continue stirring at room temperature for 2.5 hours.

-

Add toluene to the reaction mixture.

-

Cool the mixture and adjust the pH to 6-7 by the dropwise addition of sodium hydroxide solution, keeping the temperature below 30 °C.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Reactant Ratio | Tetramethoxypropane : N-methylaniline (1 : 0.9-1.1 molar ratio) | [3] |

| Reaction Temperature | 24-26 °C | [3] |

| Reaction Time | 2.5 hours | [3] |

| Reported Yield | High (specific percentage not consistently reported) |[3] |

Applications as a Chemical Intermediate

Key Intermediate in the Synthesis of Fluvastatin

The most prominent application of this compound is in the synthesis of Fluvastatin, a statin medication used to lower cholesterol. In this synthesis, the propenal derivative is a crucial building block for constructing the indole core of the Fluvastatin molecule.

Reaction Pathway:

Caption: Role in Fluvastatin synthesis.

Potential Applications in Heterocyclic Synthesis

The bifunctional nature of this compound (an electrophilic α,β-unsaturated aldehyde and a nucleophilic enamine) makes it a promising precursor for the synthesis of various heterocyclic systems. While specific examples with this exact substrate are not extensively reported in peer-reviewed literature, the reactivity of analogous β-amino acroleins is well-established.

Substituted pyridines can be synthesized through a [3+3] condensation of enamines and enones. This compound can act as the three-carbon component in such reactions.

Generalized Reaction Scheme:

Caption: Potential synthesis of pyridines.

Pyrimidines can be synthesized by the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as guanidine or amidines. This compound can serve as the C-C-C component.

Generalized Reaction Scheme:

Caption: Potential synthesis of pyrimidines.

Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of this compound. Below is a summary of expected spectroscopic features.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), vinylic protons (C=CH), the N-methyl group (N-CH₃), and aromatic protons of the phenyl ring. The coupling constants of the vinylic protons would confirm the E-configuration. |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O), vinylic carbons, the N-methyl carbon, and the aromatic carbons. |

| IR | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated aldehyde, C=C stretching of the alkene and aromatic ring, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 161.20 g/mol . |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate with a proven application in the synthesis of the blockbuster drug Fluvastatin. Its inherent chemical functionalities also position it as a promising starting material for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The synthetic protocols and data provided herein are intended to facilitate its use in research and development.

References

Application Notes and Protocols for the Analytical Detection of E-3-(Methyl phenyl amino)-2-propenal

These application notes provide detailed methodologies for the qualitative and quantitative analysis of E-3-(Methyl phenyl amino)-2-propenal, a compound of interest in pharmaceutical and chemical research. The following protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of compounds in a mixture. A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol

a) Sample Preparation:

-

Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare working standards of desired concentrations by serial dilution of the stock solution with the mobile phase.

-

For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

b) Instrumentation and Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm (or λmax determined by UV-Vis scan)[2] |

| Run Time | 10 minutes |

c) Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

-

For quantitative analysis, create a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed HPLC method.

| Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

HPLC Experimental Workflow

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.

Experimental Protocol

a) Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution.

-

For unknown samples, extract the analyte into a suitable solvent and dilute to a concentration within the calibration range.

-

Ensure samples are anhydrous before injection.

b) Instrumentation and Analytical Conditions:

| Parameter | Condition |

| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar[4] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[4] |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (Splitless mode)[4] |

| Oven Temperature Program | Initial temp 60 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Source Temperature | 230 °C[4] |

| MS Quadrupole Temperature | 150 °C[4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

c) Data Analysis:

-

Identify the analyte by its retention time and by comparing its mass spectrum with a reference spectrum. The mass spectrum should show a molecular ion peak [M]+ and characteristic fragment ions.

-

For quantification, use the peak area of a characteristic ion and a calibration curve constructed from the analysis of standard solutions.

Quantitative Data Summary

| Parameter | Expected Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantitation (LOQ) | 5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for the unambiguous identification and characterization of this compound.

Experimental Protocol

a) Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

b) Instrumentation and Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2 s | 2 s |

| Pulse Program | zg30 | zgpg30 |

c) Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the peaks to assign protons to the molecular structure. The aldehyde proton is expected to appear downfield (around 9-10 ppm). Protons on the double bond will show characteristic coupling constants for the E-isomer. Aromatic protons and the methyl group protons will have distinct chemical shifts.

-

¹³C NMR: Identify the number of unique carbon atoms. The carbonyl carbon of the aldehyde will be significantly downfield (around 190 ppm). The carbons of the double bond and the aromatic ring will appear in the 100-150 ppm region. The methyl carbon will be upfield.

NMR Analysis Logical Flow

Caption: Logical flow for NMR-based structural elucidation.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for the quantitative determination of this compound and to gain information about its electronic structure.

Experimental Protocol

a) Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Prepare a series of dilutions to determine the optimal concentration for absorbance measurement (typically between 0.1 and 1.0 absorbance units).

b) Instrumentation and Parameters:

| Parameter | Condition |

| Spectrophotometer | Shimadzu UV-1800 or equivalent |

| Solvent | Ethanol |

| Wavelength Range | 200 - 400 nm[5] |

| Blank | Ethanol |

c) Data Analysis:

-

Scan the sample across the wavelength range to determine the wavelength of maximum absorbance (λmax). The conjugated system in this compound is expected to result in strong UV absorbance.

-

For quantification, create a calibration curve by plotting absorbance at λmax versus concentration.

-

Use the Beer-Lambert law (A = εbc) to determine the concentration of unknown samples.

Quantitative Data Summary

| Parameter | Expected Value |

| λmax | ~250-350 nm (in Ethanol) |

| Molar Absorptivity (ε) | To be determined experimentally |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

References

- 1. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of E-3-(Methylphenylamino)-2-propenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3-(Methylphenylamino)-2-propenal, a substituted aminopropenal, is a valuable intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals. Its synthesis is of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed protocols and reaction conditions for the synthesis of this compound, based on established chemical methodologies. The primary synthetic routes involve the reaction of N-methylaniline with a suitable three-carbon electrophilic synthon, often through a Vilsmeier-Haack type reaction or alternative condensation methods.

Reaction Conditions Summary

The successful synthesis of E-3-(methylphenylamino)-2-propenal can be achieved under various conditions. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. The following table summarizes quantitative data from different synthetic approaches.

| Parameter | Method 1: Acid-Catalyzed Condensation | Method 2: Oxidation of Propargyl Alcohol |

| Starting Materials | Tetramethoxypropane, N-methylaniline | Propargyl alcohol, N-methylaniline |

| Solvent | Toluene | Toluene |

| Catalyst/Reagent | Diluted Hydrochloric Acid | Manganese Dioxide (Oxidizing Agent) |

| Temperature | 24-26 °C | 20-25 °C |

| Reaction Time | 2.5 hours | 15 hours |

| Work-up | pH adjustment with caustic soda, extraction | Filtration, washing with toluene and water |

| Yield | High (exact percentage not specified in source) | Not specified in source |

Experimental Protocols

Method 1: Acid-Catalyzed Condensation with Tetramethoxypropane

This protocol is adapted from a patented procedure (CN106431942A) and offers a cost-effective and environmentally conscious approach by avoiding expensive and hazardous reagents.

Materials:

-

Tetramethoxypropane

-

N-methylaniline

-

Toluene

-

Diluted Hydrochloric Acid

-

Caustic Soda Solution

-

Saturated Salt Solution

Procedure:

-

To a reaction flask, add tetramethoxypropane and N-methylaniline. Stir the mixture for 10 minutes.

-

Slowly add diluted hydrochloric acid dropwise to the reaction mixture.

-

After the addition is complete, continue stirring at a constant temperature of 24-26 °C for 2.5 hours.

-

Add toluene to the reaction mixture, and then adjust the pH to 6-7 by the dropwise addition of a caustic soda solution, ensuring the temperature remains at or below 30 °C.

-

Allow the mixture to stand and separate into layers.

-

Extract the aqueous layer with toluene.

-

Combine all organic layers and wash three times with a saturated salt solution.

-

After layer separation, recover the solvent from the organic layer under reduced pressure.

-

Collect the distillate at 60-70 °C under a vacuum of 40 mmHg to obtain the final product.

Method 2: Oxidative Coupling of Propargyl Alcohol and N-methylaniline